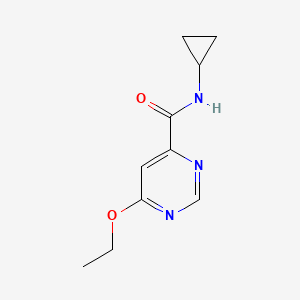
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of pyrimidine derivatives generally involves cyclization reactions, nucleophilic substitutions, and condensation processes. For example, a method for synthesizing pyrimidine analogs involved cyclization of N-substituted formamidine under dry conditions, followed by a nucleophilic substitution to introduce various substituents, showcasing a pathway that might be relevant for synthesizing "N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide" (Chhabria et al., 2007). Another approach involved multi-step nucleophilic substitution reactions starting from commercially available precursors to achieve high yield synthesis of related compounds (Zhou et al., 2021).
Molecular Structure Analysis
The determination of the crystal structure of related pyrimidine derivatives through X-ray crystallography has been pivotal in understanding their molecular geometry, electronic structure, and potential interaction sites for binding with biological targets. For instance, the crystal structure of a related molecule was determined, providing insights into its antiproliferative activity against cancer cell lines (Lu et al., 2021).
Chemical Reactions and Properties
Pyrimidine derivatives participate in various chemical reactions, including cycloadditions, substitutions, and transformations that can modify their chemical and biological properties. For instance, water-mediated synthesis demonstrated the versatility of pyrimidine compounds in forming structures with potential non-linear optical (NLO) and molecular docking applications (Jayarajan et al., 2019).
Scientific Research Applications
Synthesis and Biological Evaluation
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide derivatives have been synthesized and evaluated for their potential in various biological applications. For instance, the synthesis and biological evaluation of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have shown potent analgesic and anti-inflammatory properties, with some compounds emerging as more potent than standard drugs while exhibiting very low ulcer indexes for the potent compounds (M. Chhabria et al., 2007).
Antiviral Activity
Research into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues has revealed that several 5-substituted 2,4-diaminopyrimidine derivatives significantly inhibited retrovirus replication in cell culture, offering a comparative advantage to reference drugs like adefovir and tenofovir (D. Hocková et al., 2003).
Antibacterial Agents
The study on 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8- difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has provided quantitative structure-activity relationships (QSAR) for quinolone antibacterials, highlighting the cyclopropyl group as a significant enhancer of antibacterial activity across various strains (J. Domagala et al., 1988).
HIV Integrase Inhibitors
Dihydroxypyrimidine carboxamides have been identified as potent and selective HIV integrase inhibitors with promising pharmacokinetic profiles in preclinical species, representing a significant step forward in the treatment of HIV (V. Summa et al., 2006).
Chemotherapy Agents
The synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, and related fused systems, has opened new avenues in the search for effective chemotherapy agents, with certain compounds showing potential due to their unique structural features (E. A. Bakhite et al., 2005).
Dual Src/Abl Kinase Inhibitors
The discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide has showcased potent antitumor activity in preclinical assays, highlighting its role as a dual Src/Abl kinase inhibitor (L. Lombardo et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-cyclopropyl-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-9-5-8(11-6-12-9)10(14)13-7-3-4-7/h5-7H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNIFICKGBNQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)


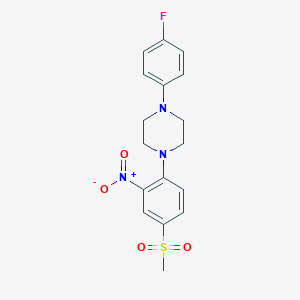
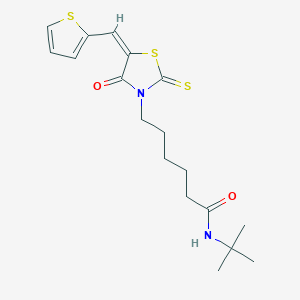
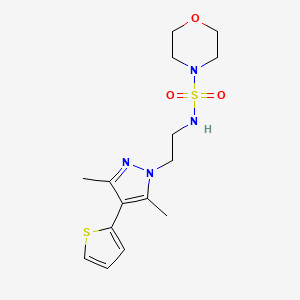
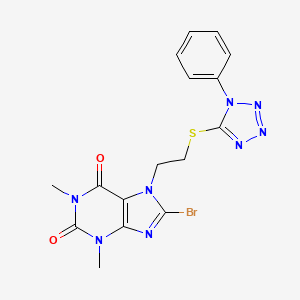

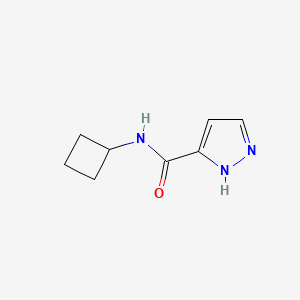
![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)
![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)
![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)